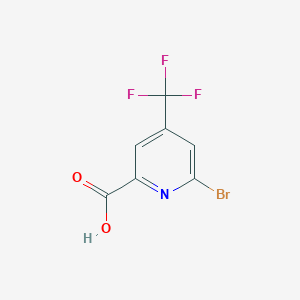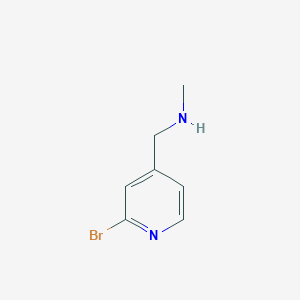![molecular formula C11H9F3N2O2 B3210124 Ethyl 4-(trifluoromethyl)-1H-pyrrolo[3,2-C]pyridine-2-carboxylate CAS No. 1060815-19-1](/img/structure/B3210124.png)
Ethyl 4-(trifluoromethyl)-1H-pyrrolo[3,2-C]pyridine-2-carboxylate
Vue d'ensemble
Description
Ethyl 4-(trifluoromethyl)-1H-pyrrolo[3,2-C]pyridine-2-carboxylate is a fluorinated heterocyclic compound known for its unique chemical properties and potential applications in various fields. The presence of a trifluoromethyl group and a pyrrolo[3,2-C]pyridine core makes it an interesting subject for research in medicinal chemistry, agrochemicals, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(trifluoromethyl)-1H-pyrrolo[3,2-C]pyridine-2-carboxylate typically involves the condensation of trifluoromethyl-substituted 1,3-dicarbonyl compounds with cyanacetamide under basic conditions. This reaction proceeds regioselectively to form the desired pyridine derivative . Another method includes the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions using optimized conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for scaling up the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 4-(trifluoromethyl)-1H-pyrrolo[3,2-C]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can undergo cyclization to form fused ring systems.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions include various fluorinated pyridine derivatives, which are valuable intermediates in pharmaceutical and agrochemical synthesis .
Applications De Recherche Scientifique
Ethyl 4-(trifluoromethyl)-1H-pyrrolo[3,2-C]pyridine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of novel drugs with potential neuroprotective and anti-inflammatory properties.
Agrochemicals: The compound serves as a building block for the synthesis of herbicides and insecticides.
Material Science: Its unique electronic properties make it suitable for use in the development of advanced materials and sensors.
Mécanisme D'action
The mechanism of action of Ethyl 4-(trifluoromethyl)-1H-pyrrolo[3,2-C]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, leading to its potential neuroprotective and anti-inflammatory effects. The compound may inhibit key enzymes and signaling pathways involved in inflammation and cell death .
Comparaison Avec Des Composés Similaires
2-Pyridone Derivatives: These compounds share a similar pyridine core and exhibit diverse biological activities.
Trifluoromethylpyridine: This compound has similar fluorinated properties and is used in various chemical applications.
Uniqueness: Ethyl 4-(trifluoromethyl)-1H-pyrrolo[3,2-C]pyridine-2-carboxylate is unique due to its combination of a trifluoromethyl group and a pyrrolo[3,2-C]pyridine core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new pharmaceuticals and agrochemicals.
Propriétés
IUPAC Name |
ethyl 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O2/c1-2-18-10(17)8-5-6-7(16-8)3-4-15-9(6)11(12,13)14/h3-5,16H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGDKOAXDKIDDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CN=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl[(4-methylpyridin-3-yl)methyl]amine](/img/structure/B3210045.png)











![[1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 6-nitro-, sodium salt](/img/structure/B3210128.png)
